
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17F2N3O3S2 and its molecular weight is 437.48. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-difluorophenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
TRPV1 Antagonism for Pain Management
Sulfonamide compounds, such as those described by Ryu et al. (2015), have been investigated for their potential as TRPV1 antagonists. These compounds, including pyridine derivatives, have shown significant antagonism towards TRPV1 activators, demonstrating strong analgesic activity in animal models. This research suggests their potential for treating pain through TRPV1 antagonism Ryu et al., 2015.
Obesity and Appetite Regulation
Another area of application is in the development of novel NPY Y5 receptor antagonists, targeting the central regulation of appetite for potential obesity treatments. Compounds such as SCH 208639 and SCH 500946 have been characterized for their antagonist properties, indicating their role in appetite suppression and obesity management Mullins et al., 2008.
Insecticidal Activity
Sulfoxaflor, a novel insecticide targeting sap-feeding pests, represents a significant application of sulfonamide derivatives. Zhu et al. (2011) highlighted sulfoxaflor's broad-spectrum efficacy against various sap-feeding insects, showcasing a unique mode of action distinct from other insecticide classes. This research underscores the potential of sulfonamide compounds in agricultural pest control Zhu et al., 2011.
A3 Adenosine Receptor Agonism
The development of A3 adenosine receptor agonists for potential therapeutic applications has also been explored. Baraldi et al. (2004) synthesized a series of sulfonamidophenylcarbamoyl derivatives showing nanomolar affinity and good selectivity towards the A3 adenosine receptor subtype, suggesting their utility in related pharmacological interventions Baraldi et al., 2004.
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer properties of sulfonamide-based compounds has revealed potential therapeutic applications. For instance, Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, some of which showed significant anticonvulsive effects, highlighting their potential in treating related disorders Farag et al., 2012.
properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-15-4-1-5-16(21)19(15)29(26,27)24-9-6-17(25)23-11-13-3-2-8-22-18(13)14-7-10-28-12-14/h1-5,7-8,10,12,24H,6,9,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYLEUUHCIFAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


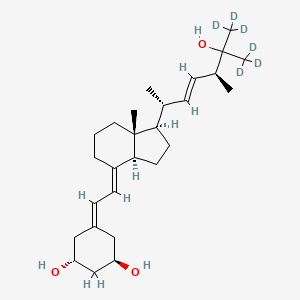
![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)
![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)
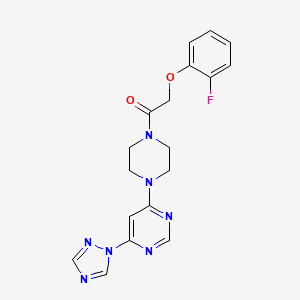

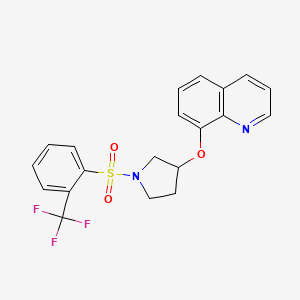
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2407195.png)
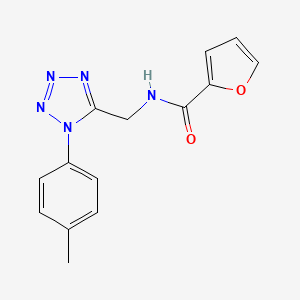
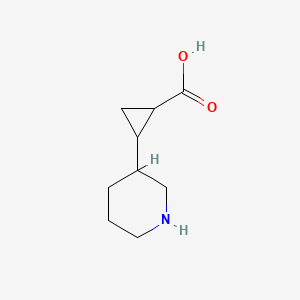
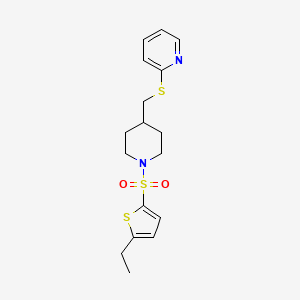

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)
![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)